molecular formula C10H9ClN2O2 B13880733 2-Chloro-1-(5-(pyridin-2-yl)oxazol-2-yl)ethanol

2-Chloro-1-(5-(pyridin-2-yl)oxazol-2-yl)ethanol

Katalognummer: B13880733
Molekulargewicht: 224.64 g/mol
InChI-Schlüssel: OLDVAUMUNFGMDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-1-(5-(pyridin-2-yl)oxazol-2-yl)ethanol is a chemical compound with the molecular formula C10H9ClN2O2 It consists of a chloroethanol group attached to an oxazole ring, which is further substituted with a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(5-(pyridin-2-yl)oxazol-2-yl)ethanol typically involves the reaction of 2-chloroethanol with a suitable oxazole derivative. One common method involves the use of 2-chloroethanol and 2-(pyridin-2-yl)oxazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-1-(5-(pyridin-2-yl)oxazol-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The chloro group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Chloro-1-(5-(pyridin-2-yl)oxazol-2-yl)ethanol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Chloro-1-(5-(pyridin-2-yl)oxazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-1-(5-(pyridin-2-yl)oxazol-2-yl)ethanone: Similar structure but with a ketone group instead of a hydroxyl group.

    2-(5-(pyridin-2-yl)oxazol-2-yl)ethanol: Similar structure but without the chloro group.

Uniqueness

2-Chloro-1-(5-(pyridin-2-yl)oxazol-2-yl)ethanol is unique due to the presence of both a chloro and hydroxyl group, which allows it to undergo a variety of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and research applications .

Eigenschaften

Molekularformel

C10H9ClN2O2

Molekulargewicht

224.64 g/mol

IUPAC-Name

2-chloro-1-(5-pyridin-2-yl-1,3-oxazol-2-yl)ethanol

InChI

InChI=1S/C10H9ClN2O2/c11-5-8(14)10-13-6-9(15-10)7-3-1-2-4-12-7/h1-4,6,8,14H,5H2

InChI-Schlüssel

OLDVAUMUNFGMDQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)C2=CN=C(O2)C(CCl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.